Product packaging for 2-(3-Bromophenoxy)propanehydrazide(Cat. No.:CAS No. 590351-23-8)

2-(3-Bromophenoxy)propanehydrazide

Cat. No.: B2386951
CAS No.: 590351-23-8
M. Wt: 259.103
InChI Key: BIJXUYQEKVXPGQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)propanehydrazide is a chemical compound of interest in medicinal chemistry and drug discovery research, serving as a versatile synthetic intermediate. Its structure incorporates both a phenoxy ether and a hydrazide functional group, which are valuable motifs in the design and synthesis of novel bioactive molecules. The bromine substituent on the phenyl ring makes this compound particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex chemical architectures. The hydrazide moiety can be utilized in the formation of various heterocycles or can act as a precursor to hydrazone derivatives, which are present in compounds with a range of pharmacological activities. Researchers may employ this compound as a key building block in the development of potential enzyme inhibitors or in the synthesis of compound libraries for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O2 B2386951 2-(3-Bromophenoxy)propanehydrazide CAS No. 590351-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-3-7(10)5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJXUYQEKVXPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromophenoxy Propanehydrazide and Its Derivatives

Precursor Synthesis Strategies for 2-(3-Bromophenoxy)propanoic Acid Derivatives

The primary precursor for the synthesis of 2-(3-Bromophenoxy)propanehydrazide is typically an ester derivative of 2-(3-Bromophenoxy)propanoic acid. The synthesis of this acid and its esters is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.comkhanacademy.org This classical and robust method involves the reaction of a phenoxide with an alkyl halide.

In this specific case, 3-bromophenol (B21344) is deprotonated using a suitable base, such as potassium carbonate or sodium ethoxide, to form the corresponding 3-bromophenoxide ion. This nucleophilic phenoxide then reacts with an ethyl 2-halopropanoate, for instance, ethyl 2-bromopropionate, via a nucleophilic substitution (SN2) reaction to yield ethyl 2-(3-bromophenoxy)propanoate. masterorganicchemistry.comchemistrysteps.comchemicalbook.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 mechanism.

Table 1: Key Reactants for Williamson Ether Synthesis

Reactant Role
3-Bromophenol Phenolic starting material
Ethyl 2-bromopropionate Alkyl halide electrophile
Potassium Carbonate Base for deprotonation

This strategy provides a direct and efficient route to the required ester precursor, which is essential for the subsequent hydrazinolysis step. The presence of the bromo-substituent on the phenyl ring and the propanoic acid backbone are key structural features that are carried forward into the final hydrazide and its derivatives.

Hydrazinolysis Routes for the Formation of this compound

The conversion of the ester precursor, ethyl 2-(3-bromophenoxy)propanoate, into the target compound, this compound, is accomplished through a process known as hydrazinolysis. This is a standard and highly effective method for synthesizing acid hydrazides.

The reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent such as ethanol (B145695) or methanol. The mixture is typically heated under reflux for several hours. During this process, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group (-OEt) and the formation of the desired hydrazide. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is often isolated by concentrating the reaction mixture and pouring it into cold water, which causes the hydrazide to precipitate. The solid product can then be collected by filtration and purified by recrystallization. This method is analogous to the synthesis of the isomeric 2-(4-bromophenoxy)propanohydrazide (B1334819) from its corresponding methyl ester.

Derivatization Approaches from this compound

The this compound molecule serves as a valuable building block for the synthesis of various heterocyclic systems, owing to the reactivity of the hydrazide moiety.

Synthesis of Oxadiazolyl Derivatives

One of the most important applications of acid hydrazides is in the synthesis of 1,3,4-oxadiazoles, a class of heterocycles known for a range of biological activities. A prevalent method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of the parent hydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide. nih.govnih.gov This reaction proceeds through a potassium dithiocarbazate intermediate. Subsequent heating or acidification of this intermediate induces cyclization to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.gov

Another approach to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of the hydrazide with a carboxylic acid, followed by cyclodehydration using various reagents like phosphorus oxychloride, thionyl chloride, or more modern reagents like XtalFluor-E. nih.govrsc.org

Table 2: General Scheme for 1,3,4-Oxadiazole-2-thiol Synthesis

Step Reagents Intermediate/Product
1 This compound, CS₂, KOH/Ethanol Potassium dithiocarbazate salt

Synthesis of Hydrazone Derivatives

The synthesis of hydrazones is a fundamental derivatization of this compound. These are typically prepared through the condensation reaction of the hydrazide with a variety of aromatic or heteroaromatic aldehydes or ketones. nih.govuaeu.ac.aenih.gov The reaction is usually carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction. nih.govnih.gov The resulting hydrazones, which contain the characteristic azomethine (–NH–N=CH–) linkage, often precipitate from the solution upon cooling and can be purified by recrystallization. nih.gov

Table 3: Representative Aldehydes for Hydrazone Synthesis

Aldehyde Resulting Hydrazone Substituent
Benzaldehyde Phenyl
4-Chlorobenzaldehyde 4-Chlorophenyl
4-Hydroxybenzaldehyde 4-Hydroxyphenyl
4-Methoxybenzaldehyde 4-Methoxyphenyl

Synthesis of Thiazolidinone Derivatives

Hydrazones derived from this compound are key intermediates for the synthesis of 4-thiazolidinones. scispace.comnih.gov The cyclization reaction involves treating the hydrazone (Schiff base) with thioglycolic acid (mercaptoacetic acid). nih.gov The reaction is typically performed by refluxing the hydrazone and thioglycolic acid in a solvent such as 1,4-dioxane, often in the presence of a catalytic amount of anhydrous zinc chloride (ZnCl₂). nih.gov The thiol group of thioglycolic acid attacks the imine carbon of the hydrazone, followed by an intramolecular cyclization and dehydration to yield the 2,3-disubstituted-1,3-thiazolidin-4-one ring system.

Synthesis of Other Heterocyclic Derivatives

The versatility of this compound extends to the synthesis of other important heterocyclic rings, notably 1,2,4-triazoles. nih.govfrontiersin.orgnih.gov The potassium dithiocarbazate intermediate, formed during the synthesis of oxadiazoles, can be treated with hydrazine hydrate and heated to yield the corresponding 4-amino-5-substituted-1,2,4-triazole-3-thiol. nih.gov This transformation provides an alternative pathway from the same intermediate to a different heterocyclic core. The synthesis involves the replacement of the oxygen atom in the oxadiazole precursor with a nitrogen atom from the hydrazine. nih.gov This highlights the utility of the hydrazide starting material in accessing diverse heterocyclic scaffolds.

Green Chemistry Principles in the Synthesis of this compound Analogs

The traditional synthesis of hydrazides often involves multiple steps, the use of hazardous reagents, and the generation of significant amounts of waste. However, emerging research highlights several green chemistry strategies that can be applied to the synthesis of this compound analogs. These strategies primarily focus on alternative energy sources, solvent-free reaction conditions, and the use of more environmentally benign reagents.

One of the most promising green techniques is the use of solvent-free synthesis by grinding . This mechanochemical method involves the grinding of reactants together in a mortar and pestle, eliminating the need for bulk solvents. This approach not only reduces the environmental footprint associated with solvent use and disposal but can also lead to higher yields and shorter reaction times. For instance, a highly efficient and eco-friendly synthesis of various acid hydrazides has been reported by grinding a carboxylic acid with hydrazine hydrate. The reaction often proceeds to completion within minutes at room temperature, resulting in a solid mass that can be easily purified by crystallization from a minimal amount of a relatively green solvent like ethanol.

The principles of atom economy are also central to the green synthesis of these compounds. Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, are particularly effective in improving atom economy and reducing the need for intermediate purification steps, which can be a major source of waste.

Furthermore, the selection of safer solvents and reagents is a cornerstone of green chemistry. In the context of synthesizing this compound analogs, this could involve replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical fluids. The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is also a key aspect of developing greener synthetic protocols.

The following table summarizes some green chemistry approaches applicable to the synthesis of hydrazide analogs, based on methodologies reported for similar compounds.

Green Chemistry PrincipleSynthetic ApproachAdvantages
Solvent-Free Conditions Grinding of carboxylic acid and hydrazine hydrateReduces solvent waste, shorter reaction times, simple work-up.
Alternative Energy Source Microwave-assisted hydrazinolysis of estersRapid reaction rates, reduced energy consumption, cleaner reactions.
Atom Economy One-pot synthesis from starting materialsMinimizes waste, reduces purification steps.
Safer Reagents Use of less toxic solvents (e.g., ethanol, water)Reduces health and environmental hazards.

While specific research detailing the application of these green principles to the synthesis of this compound itself is limited, the successful implementation of these methods for a wide range of other hydrazide compounds provides a strong foundation for their adaptation to this specific class of molecules. Future research in this area will likely focus on optimizing these green methodologies to develop highly efficient, safe, and environmentally sustainable routes to this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Bromophenoxy Propanehydrazide and Its Analogs

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed.

In the ¹H NMR spectrum of a related compound, 2-(3-bromophenyl)-1,3-dioxolane, characteristic signals reveal the arrangement of protons. chemicalbook.com The aromatic protons on the brominated ring typically appear as a multiplet in the downfield region, while the protons of the propanehydrazide moiety exhibit distinct chemical shifts and coupling patterns. For instance, in 2-bromopropane, the methine proton (CHBr) is deshielded by the adjacent bromine atom, resulting in a downfield shift, while the methyl protons (CH₃) appear more upfield. docbrown.info The integration of the signal areas in a ¹H NMR spectrum provides the ratio of protons in different chemical environments. docbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For example, the carbon atom bonded to the bromine in a bromophenoxy group will have a characteristic chemical shift. The carbonyl carbon of the hydrazide group will also show a distinct resonance in the downfield region of the spectrum. The combination of ¹H and ¹³C NMR data, often aided by two-dimensional techniques like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Related Structures

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
A substituted naphthopyran-1-oneAromatic H: 7.70-8.31, Methine H: 7.03-7.89Aromatic C: 108.19-159.80, Carbonyl C: >160
1-(3-bromopropyl)indoline-2,3-dioneAromatic H: 7.03-7.68, CH₂: 2.22-3.91Aromatic C: 109.94-150.80, Carbonyl C: 158.38, 183.18, CH₂: 38.82

This table presents representative data from related structures to illustrate typical chemical shift ranges. Specific values for 2-(3-Bromophenoxy)propanehydrazide would require experimental measurement.

Infrared Spectroscopy in the Analysis of Functional Groups

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. fiveable.me Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. pressbooks.publibretexts.org

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching: The N-H bonds of the hydrazide group typically show absorptions in the range of 3300-3500 cm⁻¹. Primary amines (R-NH₂) exhibit two bands in this region, while secondary amines show a single band. libretexts.orgfiveable.me

C=O Stretching: The carbonyl group (C=O) of the hydrazide will produce a strong absorption band, typically in the region of 1650-1700 cm⁻¹. fiveable.me

C-O-C Stretching: The ether linkage (C-O-C) in the phenoxy group will have a characteristic stretching vibration in the 1050-1150 cm⁻¹ range. fiveable.me

C-H Stretching: The aromatic and aliphatic C-H bonds will show absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org

C-Br Stretching: The carbon-bromine bond will have a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹. fiveable.me

The absence or presence of these characteristic peaks provides direct evidence for the functional groups within the molecule. fiveable.me

Table 2: Characteristic Infrared Absorption Frequencies

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300-3500
Carbonyl (C=O)Stretch1650-1700
Ether (C-O-C)Stretch1050-1150
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
Carbon-Halogen (C-Br)Stretch600-800

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺). chemguide.co.uk Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak of this compound will appear as two peaks of nearly equal intensity (an M⁺ and M+2 peak), separated by two mass units. docbrown.info

The molecular ion is often unstable and fragments into smaller, characteristic ions. chemguide.co.uk The fragmentation pattern is a fingerprint of the molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve:

Cleavage of the C-C bond adjacent to the carbonyl group.

Loss of the hydrazide group.

Cleavage of the ether bond.

Loss of the bromine atom.

The analysis of these fragment ions provides valuable information to confirm the proposed structure. libretexts.org For example, in the mass spectrum of 2-bromopropane, a prominent fragment corresponds to the loss of the bromine atom, resulting in a peak for the C₃H₇⁺ ion. docbrown.info

Single Crystal X-ray Diffraction Studies of this compound Structures and Related Bromophenoxypropanohydrazides

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the molecular conformation and intermolecular interactions.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking in Crystalline Structures

Table 3: Intermolecular Interaction Data for a Related Compound, 2-(4-Bromophenoxy)propanohydrazide (B1334819)

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···ON1-H1A···O1ⁱ0.862.112.934(3)160
N-H···ON2-H2B···O1ⁱⁱ0.862.162.993(3)162

Symmetry codes: (i) x, y+1, z; (ii) -x+1, -y+1, -z+1. Data from Akhtar et al. (2009).

Computational and Theoretical Investigations of 2 3 Bromophenoxy Propanehydrazide Scaffolds

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to determine molecular properties. For the analysis of 2-(3-Bromophenoxy)propanehydrazide, geometry optimization and subsequent electronic property calculations would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-311G(d,p) to ensure a high level of theoretical accuracy. strath.ac.uk Such calculations form the foundation for understanding the molecule's stability, reactivity, and spectroscopic behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations allow for the precise determination of these energy levels. For this compound, the analysis would reveal how the electronic landscape is shaped by its constituent functional groups—the bromophenoxy ring, the propane (B168953) linker, and the hydrazide moiety. The calculated energy gap provides insights into the charge transfer interactions that can occur within the molecule.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.23
Energy Gap (ΔE) 5.62
Table 1: Hypothetical Frontier Orbital Energies for this compound calculated via DFT. These values are illustrative of typical results for similar organic molecules.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and the delocalization of electron density within a molecule, providing a clear chemical picture of bonding and intermolecular interactions. uni-muenchen.dereadthedocs.io It transforms the calculated wavefunction into a set of localized orbitals corresponding to Lewis structures (one-center "lone pairs" and two-center "bonds"). uni-muenchen.de This analysis quantifies the charge on each atom, offering a more intuitive understanding than other population analysis methods.

For this compound, NBO analysis would elucidate the charge distribution across the molecule. The electronegative oxygen and nitrogen atoms of the hydrazide group, as well as the bromine atom, are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms would exhibit partial positive charges. Furthermore, NBO analysis reveals hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO, which are crucial for stabilizing the molecule. uni-muenchen.de

AtomNatural Charge (e)
Br-0.05
O (ether)-0.58
O (carbonyl)-0.65
N (amide)-0.85
N (amine)-0.91
Table 2: Illustrative Natural Atomic Charges on key heteroatoms of this compound. Values are hypothetical, based on established principles of electronegativity and NBO theory.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. nih.gov The map uses a color spectrum to indicate different potential values: red typically signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. The amine (–NH2) and amide (–NH–) protons would be associated with a positive potential (blue), highlighting their character as hydrogen bond donors. The brominated phenyl ring would exhibit a mixed potential, influenced by the electron-withdrawing nature of the bromine atom and the ether oxygen.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govcsfarmacie.cz It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. The process involves predicting the pose of the ligand in the binding site and estimating the binding affinity using a scoring function, often expressed in kcal/mol.

Given that hydrazide and hydrazone derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects, a molecular docking study of this compound would be a logical step in exploring its therapeutic potential. mdpi.comnih.gov A plausible target could be an enzyme such as a protein kinase or DNA gyrase, which are common targets for therapeutic agents. researchgate.netnih.gov The simulation would identify key interactions, such as hydrogen bonds between the hydrazide's N-H and C=O groups and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the bromophenyl ring.

Target ProteinBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)Interaction Type
DNA Gyrase B-8.2ASP73, GLU50Hydrogen Bond
ILE78, PRO79Hydrophobic
Table 3: Illustrative molecular docking results for this compound with a hypothetical protein target. The data demonstrates typical outputs from a docking simulation.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comresearchgate.net An MD simulation of the this compound-protein complex, typically run for nanoseconds, would be used to assess the stability of the docked pose and the conformational dynamics of the complex in a simulated physiological environment.

Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, which indicates the stability of the system, and the number and duration of intermolecular hydrogen bonds. researchgate.net A stable complex would be characterized by low RMSD fluctuations for both the protein and the ligand, suggesting that the ligand remains securely bound in the active site. Analysis of hydrogen bonds over the simulation time would confirm the persistence of the key interactions identified in the docking study.

Simulation ParameterAverage Value (Illustrative)Interpretation
Protein RMSD1.5 ÅStable protein backbone
Ligand RMSD0.8 ÅLigand remains stable in binding pocket
Intermolecular H-Bonds2-3Consistent hydrogen bonding maintains the complex
Table 4: Hypothetical summary of results from a 100 ns Molecular Dynamics simulation of the ligand-protein complex. The values represent a stable binding scenario.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bromophenoxypropanehydrazide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govderpharmachemica.com To develop a QSAR model for the bromophenoxypropanehydrazide scaffold, a dataset of structurally related derivatives would first need to be synthesized and their biological activity (e.g., IC50 values) experimentally determined.

For each compound in the series, a set of molecular descriptors would be calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates a combination of these descriptors with the observed activity. nih.gov

A robust QSAR model can be highly predictive, allowing researchers to estimate the activity of new, unsynthesized derivatives. This guides the design of more potent compounds by identifying the key structural features that enhance or diminish activity. For instance, a model might reveal that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the phenyl ring leads to improved biological efficacy.

Mechanistic Studies of Biological Activities of 2 3 Bromophenoxy Propanehydrazide Derivatives in in Vitro Models

Investigation of Anticancer Activity and Cellular Mechanisms in Cancer Cell Lines

Derivatives of phenoxy propanehydrazide have been a subject of interest in oncology research due to their demonstrated ability to inhibit the growth of various cancer cell lines. The core structure is a versatile scaffold that allows for modifications to enhance potency and selectivity against cancer cells.

Antiproliferative Effects in Specific Cell Lines (e.g., HT-29, HeLa, A549, MCF-7)

The antiproliferative potential of phenoxy hydrazide derivatives has been evaluated against a panel of human cancer cell lines, including those from colorectal cancer (HT-29), cervical cancer (HeLa), lung carcinoma (A549), and breast cancer (MCF-7). Studies on structurally related selenocompounds containing a phenoxy-propan-ol backbone, which shares features with the target molecule, have shown potent anti-proliferative activity. For instance, derivatives with halogen substituents on the phenoxy ring exhibited significant cytotoxicity against A549 cells. nih.gov Similarly, novel phenoxyacetamide derivatives have shown promising cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com

The antiproliferative effects are typically dose-dependent, and the IC₅₀ (half-maximal inhibitory concentration) values vary based on the specific derivative and the cancer cell line being tested.

Table 1: Examples of Antiproliferative Activity of Related Phenoxy and Hydrazide Derivatives Note: This table presents data for structurally related compounds to infer the potential activity of 2-(3-Bromophenoxy)propanehydrazide derivatives.

Compound TypeCell LineReported Activity (IC₅₀)
1-((phenylethynyl)selanyl)-3-phenoxypropan-2-ol derivative (3h)A549 (Lung)1.8 µM
1-((phenylethynyl)selanyl)-3-phenoxypropan-2-ol derivative (3h)HepG2 (Liver)2.1 µM
Phenoxyacetamide Derivative (Compound I)HepG2 (Liver)1.43 µM
Phenoxyacetamide Derivative (Compound I)MCF-7 (Breast)> 50 µM
Preussin (Hydroxypyrrolidine Derivative)MCF-7 (Breast)~25 µM
Preussin (Hydroxypyrrolidine Derivative)A549 (Lung)Not specified, but showed effect

This is an interactive table. Data is sourced from multiple studies for illustrative purposes. nih.govmdpi.commdpi.com

Induction of Apoptosis in Cancer Cell Models

A primary mechanism by which phenoxy hydrazide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial hallmark of effective cancer chemotherapeutics, as it eliminates malignant cells in a controlled manner.

Studies on related phenoxy derivatives demonstrate that these compounds can trigger apoptosis through various cellular signals. For example, treatment of A549 lung cancer cells with potent phenoxy-propan-ol derivatives led to cell cycle arrest and apoptosis, which was confirmed by flow cytometry. nih.gov The induction of apoptosis was associated with changes in the expression levels of key regulatory proteins involved in the cell death pathway. nih.gov

Further mechanistic insights from phenoxyacetamide derivatives revealed that they can induce total apoptotic cell death significantly. mdpi.com This was evidenced by techniques such as Annexin V-FITC/Propidium Iodide (PI) staining, which distinguishes between early apoptotic, late apoptotic, and necrotic cells. mdpi.commdpi.com These studies suggest that the apoptotic mechanism can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com The downregulation of anti-apoptotic proteins like Bcl-2 has also been observed in cells treated with related phenoxazine (B87303) derivatives. nih.gov

Molecular Target Identification in Cancer Pathways (e.g., EGFR, STAT3, PI3Kalpha, c-Kit, Akt, Human Aurora B kinase)

The anticancer activity of this class of compounds is rooted in their ability to interact with and modulate key signaling pathways that are often dysregulated in cancer. While direct targets for this compound are not identified, studies on related molecules point to several critical pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and resistance to therapy. Inhibition of this pathway is a common mechanism for anticancer agents. Synthetic triterpenoids, for example, induce apoptosis in colorectal cancer cells (including HT-29) by inhibiting the pro-survival Akt, mTOR, and NF-κB signaling proteins. nih.gov The degradation of Akt has been shown to profoundly lower Aurora Kinase B (AURKB) protein levels, which is essential for cell division, leading to cell cycle arrest and death in cancer cells with PI3K pathway mutations. amazonaws.com

Molecular docking studies, a computational method to predict the binding of a molecule to a target, have been used to identify potential interactions. Docking studies on various hydrazide derivatives have explored their binding affinity for enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), which is critical for DNA repair and a target in cancer therapy. mdpi.com Other potential targets for the broader class of hydrazones include kinases like EGFR and Aurora B, which are crucial for cell proliferation and are often overactive in tumors. mdpi.com

Assessment of Antimicrobial Efficacy and Inhibition Mechanisms

Hydrazide and hydrazone derivatives are a well-established class of antimicrobial agents, possessing a broad spectrum of activity. mdpi.comnih.gov Their mechanism of action is often attributed to the azomethine group (-NH–N=CH-), which is crucial for their pharmacological activity. mdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of hydrazides have been extensively tested against various bacterial pathogens, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The efficacy, measured by the Minimum Inhibitory Concentration (MIC), can be significant, with some derivatives showing activity at low microgram-per-milliliter concentrations. nih.gov

Table 2: Examples of Antibacterial Activity of Related Hydrazide Derivatives Note: This table presents data for various hydrazide-hydrazone derivatives to infer the potential activity of this compound derivatives.

Compound TypeGram-Positive StrainMIC (µg/mL)Gram-Negative StrainMIC (µg/mL)
Isonicotinic Acid Hydrazide-HydrazoneS. aureus1.95 - 7.81E. coli>125
5-Nitrofuranoic Acid Hydrazide-HydrazoneS. aureus1.95E. coli-
Nicotinic Acid Hydrazide-Hydrazone--P. aeruginosa0.19 - 0.22
4-chlorophenylcyclohexanecarboxylic acid hydrazide-hydrazoneS. aureus32 - 64P. aeruginosa32 - 64

This is an interactive table. Data is sourced from multiple review articles for illustrative purposes. mdpi.comnih.gov

Antifungal Activity

In addition to antibacterial properties, hydrazide derivatives have also shown promise as antifungal agents. The incidence of invasive fungal infections, particularly in immunocompromised individuals, has driven the search for new antifungal compounds.

Research into N′-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, which contain a hydrazide-hydrazone moiety, demonstrated good antifungal activity against a panel of human pathogenic Candida species, including C. albicans, C. glabrata, and C. tropicalis. tandfonline.com In some cases, the antifungal activity of these synthetic derivatives was comparable to the standard antifungal drug ketoconazole, with MIC values as low as 0.0156 mg/mL. tandfonline.com Similarly, benzimidazole (B57391) phenylhydrazone derivatives have been evaluated as potent antifungal agents against various phytopathogenic fungi. mdpi.com The mechanism for related non-azole antifungal agents often involves the inhibition of key fungal enzymes, such as squalene (B77637) epoxidase, which is vital for the synthesis of the fungal cell membrane. tandfonline.com

Biofilm Inhibition Studies

The formation of microbial biofilms presents a significant challenge in various medical and industrial settings due to its inherent resistance to conventional antimicrobial agents. The investigation into novel compounds that can inhibit or disrupt biofilm formation is a critical area of research. Derivatives of hydrazones and Schiff bases, which can be synthesized from hydrazide precursors, have been explored for their anti-biofilm potential.

Research into linezolid-like Schiff bases has demonstrated their capacity to inhibit biofilm formation. Specifically, in studies involving Pseudomonas aeruginosa, certain derivatives, such as those incorporating a 2-chloroquinolinyl or a 2-chloro-8-methylquinolinyl moiety, were identified as potent inhibitors of biofilm growth. nih.gov For instance, compounds 5h and 5i in one study showed significant inhibitory activity with IC50 values of 12.97 ± 0.33 μM and 15.63 ± 0.20 μM, respectively, which was comparable to or better than the standard drug linezolid. nih.gov These findings suggest that the activity is related to anti-quorum sensing mechanisms, as the compounds inhibited biofilm formation without affecting cell growth. nih.gov

The general structure of Schiff bases, characterized by an azomethine or imine group (R'N=CR₂), provides a versatile scaffold for developing new molecules with anti-biofilm properties. nih.gov These compounds can interfere with the initial stages of biofilm development, such as microbial adhesion to surfaces. nih.gov While the majority of Schiff bases show moderate anti-biofilm effects, specific structural modifications can lead to compounds with noteworthy potency. nih.gov Although direct studies on this compound derivatives were not prominently found, the proven efficacy of related Schiff base structures suggests a promising avenue for future research into their anti-biofilm capabilities.

Evaluation of Antioxidant Potency and Radical Scavenging Mechanisms

The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The hydrazide and hydrazone functionalities are known to contribute to antioxidant activity.

Studies on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant capabilities. nih.gov In one such study, a series of derivatives were synthesized and screened for their DPPH radical scavenging activity. nih.gov It was found that certain modifications to the core structure dramatically influenced the antioxidant potential. For example, a derivative featuring a 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone structure (compound 17 ) exhibited DPPH scavenging activity 1.13 times higher than the standard antioxidant, ascorbic acid. nih.gov This highlights the positive contribution of the bromo-substituent in conjunction with the triazolethione moiety. Furthermore, other derivatives in the same study, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39 ) and a hydrazone with a naphthalene (B1677914) moiety (36 ), showed antioxidant activity approximately 1.4 times greater than ascorbic acid. nih.gov

The mechanism behind the antioxidant activity of such hydrazide-containing molecules is often attributed to their ability to donate a hydrogen atom to neutralize free radicals. nih.gov The presence of bromo- and hydroxyl- groups on an aromatic ring is also known to enhance radical scavenging capabilities by facilitating hydrogen or electron donation. nih.gov While specific data for this compound is limited, the antioxidant potential of the broader class of bromophenols and propanehydrazide derivatives is well-documented, suggesting that this compound and its derivatives are promising candidates for antioxidant applications. nih.govnih.gov

Compound Derivative ClassAssayActivity (IC50 or % scavenging)Reference CompoundReference Activity
3-[(4-Methoxyphenyl)amino]propanehydrazide derivative (17)DPPH1.13x higher than Ascorbic AcidAscorbic Acid-
3-[(4-Methoxyphenyl)amino]propanehydrazide derivative (39)DPPH1.37x higher than Ascorbic AcidAscorbic Acid-
3-[(4-Methoxyphenyl)amino]propanehydrazide derivative (36)DPPH1.35x higher than Ascorbic AcidAscorbic Acid-
Catechol Hydrazinyl-Thiazole (CHT)DPPHIC50 4.94x lower than Ascorbic AcidAscorbic Acid-
Catechol Hydrazinyl-Thiazole (CHT)ABTSActivity 3.16x more intense than TroloxTrolox-

Enzyme Inhibition Studies

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can help to restore neurotransmitter levels in the brain. Research has explored various heterocyclic compounds for their cholinesterase inhibitory potential.

A series of 2-phenoxy-indan-1-one derivatives have been designed and evaluated as acetylcholinesterase inhibitors. nih.gov In this study, the most potent compound demonstrated high AChE inhibitory activity with an IC50 value of 50 nM. nih.gov Molecular docking studies indicated that this inhibitor fits well within the active site of the AChE enzyme. nih.gov While these are not direct derivatives of this compound, the presence of the phenoxy group is a key structural similarity.

Other studies have investigated different classes of compounds. For example, certain carbamate (B1207046) derivatives have shown potent AChE inhibition with Ki values in the nanomolar range (12.0 ± 2.01 to 61.3 ± 2.59 nM). researchgate.net In another example, isoindolin-1,3-dione-based acetohydrazide derivatives were evaluated, showing a range of inhibitory activities against both AChE and BChE. researchgate.net These findings underscore the potential of hydrazide- and phenoxy-containing scaffolds in the design of effective cholinesterase inhibitors.

Compound Derivative ClassEnzymeInhibitory Activity (IC50 / Ki)
2-Phenoxy-indan-1-one derivativeAChE50 nM (IC50)
Carbamate derivativesAChE12.0 - 61.3 nM (Ki)
QuercetinAChE0.181 mM (IC50)
RutinAChE0.322 mM (IC50)

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting this enzyme is a viable therapeutic strategy to combat these infections. Hydrazide and Schiff base derivatives have been extensively studied for this purpose.

A study focused on phenoxy acetohydrazide derivatives revealed their potential as urease inhibitors. nih.gov In this research, twenty-one derivatives of dichlorophenyl hydrazide were synthesized and evaluated, with compounds 2 and 10 being the most active in the series. nih.gov The structure-activity relationship established that the nature and position of substituents on the phenyl ring play a crucial role in enzyme inhibition. nih.gov Similarly, a series of acyl hydrazones derived from flurbiprofen (B1673479) showed good urease inhibitory potential, with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, which is comparable to or better than the standard inhibitor thiourea (B124793) (IC50 = 21.14 ± 0.425 μM). nih.gov The most active compound in this series, 30 , which possessed two hydroxyl groups on the benzene (B151609) ring, had an IC50 of 18.92 ± 0.61 μM. nih.gov

Schiff bases derived from various hydrazides have also shown significant urease inhibition. nih.gov For instance, certain Schiff base hydrazone derivatives exhibited potent activity, with electron-withdrawing substituents on the aromatic ring generally enhancing the inhibitory effect. nih.gov Copper(II) complexes of Schiff bases derived from isoniazid (B1672263) and fluorinated benzaldehydes also demonstrated excellent inhibitory properties against jack bean urease, surpassing the activity of the standard inhibitor acetohydroxamic acid. mdpi.comresearchgate.net

Compound Derivative ClassInhibitory Activity (IC50 in μM)Standard (Thiourea) IC50 (μM)
Flurbiprofen Acyl Hydrazone (30)18.92 ± 0.6121.14 ± 0.42
Dihydropyrimidine Schiff Base (28)0.2321.0
Schiff Base Hydrazone (6)0.10221.0
Schiff Base Thiosemicarbazide0.58 - 4.8421.0

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govroyalsocietypublishing.org The hydrazone scaffold has emerged as a vital structural motif in the design of potential Mpro inhibitors. royalsocietypublishing.org

Several studies have investigated hydrazone derivatives for their ability to inhibit SARS-CoV-2 Mpro. In one study, a series of furanochromene-quinoline hydrazone derivatives were synthesized and tested. nih.gov The results showed moderate inhibition, with IC50 values ranging from 16 to 44 μM. nih.gov Molecular docking studies supported these findings, showing strong interactions with the substrate-binding pocket of the enzyme. nih.gov

Other research has focused on acylhydrazone-oxazole hybrids. mdpi.comresearchgate.net While these compounds were evaluated primarily through in-silico molecular docking studies, the results were promising. Two acylhydrazone-oxazole hybrids showed predicted free energy values comparable to the co-crystallized reference ligand, N3, suggesting a good potential for Mpro inhibition. mdpi.com The interaction is thought to involve the Cys145 residue in the active site of the protease. mdpi.com Although direct experimental data for this compound derivatives is not available, the consistent findings across different hydrazone-based scaffolds indicate that this class of compounds warrants further investigation as potential SARS-CoV-2 Mpro inhibitors. royalsocietypublishing.orgnih.gov

Compound Derivative ClassInhibitory Activity (IC50 in μM)Notes
Furanochromene-quinoline hydrazones16 - 44In vitro enzymatic assay
Acylhydrazone-oxazole hybrids-Promising in-silico docking results

Anti-inflammatory and Analgesic Research

The carrageenan-induced paw edema model in rats is a standard and widely used method to screen for acute anti-inflammatory activity. semanticscholar.orgresearchgate.net This model has been employed to evaluate the potential of various hydrazone and phenoxy acetic acid derivatives.

A study on novel phenoxy acetic acid derivatives demonstrated significant anti-inflammatory effects. nih.gov Compounds with a bromine substitution on the phenoxy ring showed heightened activity. nih.gov For instance, compound 5f (with a p-chloro substitution on another phenyl ring) and compound 7b showed potent in vivo inhibition of paw thickness at 63.35% and 46.51%, respectively. nih.gov These compounds also significantly lowered levels of the inflammatory mediators TNF-α and PGE-2. nih.gov

Hydrazone derivatives have also been extensively studied for their anti-inflammatory and analgesic properties. nih.govnih.gov In one study, a series of N-acyl hydrazone derivatives were synthesized and showed notable anti-inflammatory activity in the carrageenan-induced paw edema test. researchgate.net Compound 4c was particularly effective, reducing inflammation by 35.9% at 2 hours and 52.8% at 4 hours. researchgate.net Another study on different hydrazone derivatives found that compound H5 significantly decreased paw edema at all tested doses, indicating a pronounced anti-inflammatory effect. semanticscholar.org Furthermore, some hydrazide derivatives have shown anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium, with certain compounds exhibiting up to 66.66% inhibition of paw edema. jddtonline.info These results collectively suggest that the core structures related to this compound are promising for the development of new anti-inflammatory agents. nih.gov

Compound Derivative ClassModel% Inhibition of EdemaTime Point
Phenoxy Acetic Acid Derivative (5f)Carrageenan-induced paw thickness63.35%-
Phenoxy Acetic Acid Derivative (7b)Carrageenan-induced paw thickness46.51%-
N-Acyl Hydrazone (4c)Carrageenan-induced paw edema52.8%4 hours
Hydrazide derivative (2c, 2d)Carrageenan-induced paw edema~66.66%3 hours
Phthalic Anhydride Benzylidene-hydrazide (27h)Carrageenan-induced paw edema64.0%-

Scientific Inquiry Unable to Proceed: Lack of Data on Metal Chelating Effects of this compound

A comprehensive investigation into the metal chelating properties and associated biological implications of the chemical compound this compound and its derivatives could not be conducted due to a significant lack of available scientific research and published data on this specific molecule.

Despite extensive searches of scholarly databases and scientific literature, no studies were identified that specifically detail the metal chelating effects of this compound in in vitro models. The initial aim was to construct a detailed article focusing on the mechanistic studies of the biological activities of its derivatives, with a specific subsection dedicated to metal chelation. However, the foundational research required to elaborate on this topic appears to be absent from the public scientific domain.

The intended focus of the investigation was to be on the interaction of this compound derivatives with various metal ions and the subsequent biological consequences of these interactions. This would have involved an analysis of how the structural features of the compound contribute to its ability to bind with metal ions, a process known as chelation. Such interactions are of significant interest in medicinal chemistry as they can influence a compound's bioavailability, toxicity, and therapeutic efficacy.

While research exists on the metal chelating properties of other, structurally distinct hydrazide derivatives, the strict focus on this compound as per the research directive means these tangential findings cannot be applied. The scientific community has explored the metal-binding capabilities of various classes of organic molecules, but it appears that this compound has not yet been a subject of such specific inquiry.

Consequently, the planned section on "Metal Chelating Effects and their Biological Implications," including any potential data tables on the subject, cannot be generated. The absence of primary research, including experimental data on binding affinities, stoichiometry of metal-ligand complexes, and the impact of chelation on biological systems, makes a scientifically accurate and informative discussion impossible at this time.

Further research into the synthesis and biological evaluation of this compound and its derivatives would be required to provide the necessary data to address the topic of its metal chelating effects. Until such studies are undertaken and published, a detailed and evidence-based article on this specific subject remains unfeasible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 3 Bromophenoxy Propanehydrazide Derivatives

Impact of Substituent Variation on Biological Activity Profiles

A full structure-activity relationship (SAR) analysis for 2-(3-Bromophenoxy)propanehydrazide derivatives is not possible due to the lack of published biological data. SAR studies are fundamental in medicinal chemistry to understand how different functional groups on a core molecule influence its biological activity. nih.gov For phenoxypropanehydrazide derivatives, such studies would typically involve synthesizing a library of compounds with variations in the substituent on the phenyl ring (e.g., changing the position or type of halogen, or introducing other groups) and evaluating their effects on a specific biological target.

Stereochemical Influence on Molecular Recognition and Biological Effects

The propanehydrazide backbone of this compound contains a chiral center at the second carbon atom. This means the compound can exist as two enantiomers (R and S forms). The stereochemistry of a molecule can be a critical determinant of its biological activity, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors. fip.orgnih.govacs.org

The differential activity of enantiomers is a well-established principle in pharmacology. For example, the chiral separation and biological evaluation of other compounds, such as flavonoid enantiomers and benzimidazole (B57391) derivatives, have demonstrated that while sometimes enantiomers exhibit similar activity, in many cases one is significantly more potent or has a different biological profile than the other. fip.orgacs.org To understand the stereochemical influence for this compound, the individual enantiomers would need to be separated, for which various chromatographic techniques are available, and their biological activities would have to be assessed independently. nih.govacs.org Currently, no such studies have been published for this specific compound.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govnih.gov This approach is a cornerstone of ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. nih.gov The process involves aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. researchgate.netnih.gov

To develop a pharmacophore model for this compound derivatives, a set of analogues with known biological activities would be required. nih.gov From this data, a model could be generated to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. Given the absence of a dataset of biologically evaluated derivatives of this compound, the development of a specific pharmacophore model is not feasible at this time.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Analog Design

The synthesis of 2-(3-Bromophenoxy)propanehydrazide is foundational to any further investigation. While a standard approach involves the reaction of an appropriate ester, such as methyl 2-(3-bromophenoxy)propionate, with hydrazine (B178648) hydrate (B1144303), future research should aim to develop more efficient and scalable synthetic routes.

Alternative Synthetic Strategies:

Flow Chemistry: Utilizing microreactor technology could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety, particularly when handling hydrazine.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical methods. Investigating lipases or other hydrolases for the direct amidation of the corresponding acid or ester could provide a more sustainable synthetic pathway.

Furthermore, the design and synthesis of structural analogs are crucial for establishing structure-activity relationships (SAR). Systematic modifications of the this compound scaffold can provide insights into the chemical features essential for biological activity.

Key Areas for Analog Design:

Modification Site Rationale Potential Impact
Aromatic Ring Modulate electronic properties and steric bulk.Altered binding affinity and pharmacokinetic properties.
Propane (B168953) Linker Vary length and rigidity.Influence conformational flexibility and interaction with target sites.
Hydrazide Moiety Convert to other bioisosteres (e.g., semicarbazides, thiosemicarbazides, triazoles).Enhance metabolic stability and explore different binding modes.

By creating a focused library of analogs, researchers can systematically probe the chemical space around this compound to identify compounds with optimized potency and selectivity.

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable in modern drug discovery for predicting the properties and potential biological activities of new chemical entities, thereby prioritizing experimental efforts. For this compound, a multi-faceted computational approach can guide its development.

Predictive Modeling Techniques:

Quantum Mechanics (QM): To accurately calculate the electronic structure, conformational preferences, and reactivity of the molecule. This can inform on its stability and potential metabolic fate.

Molecular Docking: To predict the binding modes of this compound and its analogs within the active sites of various potential biological targets.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analog activities is available, QSAR models can be developed to correlate chemical structure with biological effect, enabling the design of more potent compounds.

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the discovery process.

These computational studies will not only rationalize experimental findings but also guide the design of new analogs with improved pharmacological profiles.

Broadening the Spectrum of Investigated Biological Targets

The hydrazide functional group is a known pharmacophore that can interact with a variety of biological targets. Carboxylic acid hydrazides are recognized as important intermediates in the synthesis of biologically active heterocycles. The structural similarity of this compound to compounds with known biological activities suggests several potential avenues for investigation.

Potential Biological Targets for Investigation:

Target Class Rationale Example Targets
Enzymes Hydrazides can act as enzyme inhibitors.Monoamine Oxidase (MAO), Cyclooxygenase (COX), various hydrolases.
Receptors The phenoxypropane scaffold is present in some receptor ligands.Adrenergic receptors, serotonin (B10506) receptors.
Ion Channels Modulation of ion channel activity.Voltage-gated sodium or calcium channels.
Antimicrobial Targets Hydrazide derivatives have shown antimicrobial activity.Enzymes involved in bacterial cell wall synthesis or folic acid metabolism.

A systematic screening of this compound against a diverse panel of biological targets will be essential to uncover its primary mechanism(s) of action and to identify its most promising therapeutic applications.

Development of Robust In Vitro Assay Methodologies for Detailed Mechanistic Insights

Once a biological activity is identified, the development of robust and reliable in vitro assays is critical for detailed mechanistic studies. These assays will be instrumental in quantifying the potency of this compound and its analogs, as well as in elucidating their precise molecular mechanisms.

Essential In Vitro Assays:

Binding Assays: To determine the affinity of the compound for its biological target (e.g., radioligand binding assays, surface plasmon resonance).

Enzyme Inhibition Assays: To measure the potency and mode of inhibition (e.g., competitive, non-competitive) if the target is an enzyme.

Cell-Based Assays: To assess the functional consequences of target engagement in a cellular context (e.g., reporter gene assays, second messenger assays, cell viability assays).

Mechanism of Action (MoA) Assays: To dissect the downstream signaling pathways affected by the compound (e.g., Western blotting for protein expression, qPCR for gene expression).

The data generated from these in vitro studies will be crucial for validating the computational models and for providing the necessary foundation for advancing promising compounds into further preclinical development.

Q & A

Q. Basic

  • MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., HeLa, A549) with IC₅₀ values <20 µM indicating potency .
  • Cell Cycle Analysis : Flow cytometry (propidium iodide staining) detects G1/S arrest, a hallmark of hydrazide derivatives .
  • Apoptosis Assays : Annexin V-FITC/PI staining quantifies early/late apoptotic cells .

How can computational modeling be integrated with experimental data to predict binding mechanisms?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR or DNA gyrase) over 100 ns to assess stability .
  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data to design optimized analogs .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies (ΔG) for prioritized targets .

How do steric and electronic effects of substituents influence the compound's reactivity in substitution reactions?

Q. Advanced

  • Steric Effects : Bulky groups (e.g., 4-methoxyphenyl) reduce nucleophilic substitution rates at the hydrazide nitrogen .
  • Electronic Effects : Electron-withdrawing substituents (e.g., -NO₂) enhance electrophilicity, favoring reactions with amines or thiols .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k) under varying conditions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale production .
  • Byproduct Management : Optimize stoichiometry (1:1.2 molar ratio of hydrazine to ketone) to minimize imine byproducts .
  • Thermal Safety : Use jacketed reactors to control exothermic reactions during bromophenoxy coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.